molecular formula C16H17NO B5618716 2-(2,4-dimethylphenyl)-N-phenylacetamide

2-(2,4-dimethylphenyl)-N-phenylacetamide

Cat. No.: B5618716
M. Wt: 239.31 g/mol
InChI Key: GFCFSVCHXWRWTJ-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Scaffolds in Modern Organic Chemistry and Medicinal Research

The acetamide group (–NHCOCH₃) is a fundamental functional group in organic chemistry and serves as a critical structural motif, or scaffold, in the development of therapeutic agents. nih.govarchivepp.com Its importance lies in its unique chemical properties, particularly its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). patsnap.com This dual capacity allows acetamide-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors, which is a crucial aspect of drug design. patsnap.com

In medicinal chemistry, the acetamide scaffold is found in a wide array of clinically prescribed drugs used to treat infections, pain, inflammation, and convulsions. nih.govnih.gov Its structural simplicity and metabolic stability make it an attractive component for medicinal chemists to incorporate into more complex molecules to enhance their pharmacokinetic profiles and therapeutic efficacy. archivepp.comresearchgate.net

Overview of Substituted N-Phenylacetamide Derivatives in Academic Investigations

N-phenylacetamide, also known as acetanilide, is an aromatic compound that consists of a phenyl ring attached to an acetamide group. chemicalbook.comwikipedia.org The core structure of N-phenylacetamide can be chemically modified by adding various substituents to either the phenyl ring or the acetyl group, leading to a large family of derivatives with diverse pharmacological activities.

Academic and industrial research has extensively explored these derivatives, revealing a broad spectrum of biological effects. For instance, different substitution patterns have yielded compounds with potent analgesic, anti-inflammatory, anticonvulsant, anticancer, and antimicrobial properties. mdpi.com Studies on structure-activity relationships (SAR) have shown that the nature and position of these substituents can significantly influence the molecule's potency and selectivity for specific biological targets. nih.gov For example, some N-phenylacetamide derivatives have been investigated as sodium channel blockers, while others have been developed as potential antidepressant agents. nih.govnih.gov

Research Context and Focus on 2-(2,4-Dimethylphenyl)-N-phenylacetamide

Within the extensive family of N-phenylacetamide derivatives, this compound represents a specific, yet sparsely researched, molecular structure. This compound features a standard N-phenylacetamide core but is distinguished by the presence of a 2,4-dimethylphenyl group attached to the alpha-carbon of the acetyl moiety.

Despite the well-documented biological significance of its parent class, a review of scientific literature and chemical databases indicates a lack of specific experimental studies focused on this compound. There is no registered CAS number for this compound, suggesting it has not been widely synthesized or characterized. Therefore, its research context is primarily theoretical, positioning it as a novel structure whose specific chemical and biological properties remain to be explored. The analysis that follows is based on established principles of organic chemistry to propose a potential synthetic pathway and predict its fundamental properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-8-9-14(13(2)10-12)11-16(18)17-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCFSVCHXWRWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Proposed Synthesis of 2 2,4 Dimethylphenyl N Phenylacetamide

A plausible and conventional method for the synthesis of 2-(2,4-dimethylphenyl)-N-phenylacetamide would involve a two-step process: first, the preparation of the carboxylic acid precursor, 2-(2,4-dimethylphenyl)acetic acid, followed by its amidation with aniline (B41778).

Synthesis of 2-(2,4-dimethylphenyl)acetic acid: This intermediate can be prepared from 2,4-dimethylbenzyl cyanide via hydrolysis. The reaction typically involves heating the cyanide compound in the presence of a strong acid or base to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).

Amidation Reaction: The synthesized 2-(2,4-dimethylphenyl)acetic acid can then be reacted with aniline (phenylamine) to form the final amide product. This reaction, known as amidation, generally requires the activation of the carboxylic acid. A common method is to convert the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 2-(2,4-dimethylphenyl)acetyl chloride can then be treated with aniline to form the N-phenyl amide bond through a nucleophilic acyl substitution mechanism. pearson.comquora.com

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of 2-(2,4-dimethylphenyl)-N-phenylacetamide can be predicted based on its molecular structure. These calculated values provide a baseline for its expected chemical behavior.

PropertyPredicted Value
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely insoluble in water; soluble in organic solvents
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Note: These properties are computationally derived or inferred from structurally similar compounds and await experimental verification.

Predicted Spectroscopic Data

Established Synthetic Pathways for N-Phenylacetamide Core Structures

The N-phenylacetamide scaffold is a fundamental structure in organic chemistry. Its synthesis is typically achieved through the acylation of aniline (B41778) or its derivatives. The most common methods involve the reaction of aniline with an acetylating agent.

One of the most traditional and straightforward methods is the Schotten-Baumann reaction , where an amine is acylated by an acyl chloride or anhydride (B1165640) in the presence of a base. fishersci.it For the synthesis of the basic N-phenylacetamide structure, aniline is reacted with acetyl chloride or acetic anhydride. quora.com The reaction with acetyl chloride is a nucleophilic substitution where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. arabjchem.org The presence of a mild base is often required to neutralize the hydrochloric acid byproduct. fishersci.it

Alternatively, direct condensation of a carboxylic acid and an amine can be employed, although this is often less efficient without a catalyst due to the formation of a stable ammonium (B1175870) carboxylate salt. quora.comnih.gov Modern methods utilize coupling reagents to facilitate this transformation by activating the carboxylic acid. fishersci.it

A variety of catalytic systems have also been developed for the direct amidation of carboxylic acids with amines, which are considered more environmentally benign. These include catalysts based on boron compounds and various metal complexes. nih.govorganic-chemistry.org For instance, boronic acids have been shown to be effective catalysts for the condensation of carboxylic acids and amines. organic-chemistry.org

Targeted Synthesis of this compound

The targeted synthesis of this compound can be logically achieved through two primary retrosynthetic disconnections: formation of the C-C bond at the alpha-position of an existing acetamide (B32628) or the formation of the amide bond between the corresponding carboxylic acid and amine.

This strategy involves the formation of a carbon-carbon bond at the carbon atom adjacent to the carbonyl group (the α-position) of the acetamide. The most relevant reaction for this approach is the α-arylation of N-phenylacetamide. This would involve reacting N-phenylacetamide with a suitable 2,4-dimethylphenyl electrophile.

The direct α-arylation of amides is a powerful tool in modern organic synthesis and is often catalyzed by transition metals, most notably palladium. This will be discussed in more detail in section 2.3.1. The general scheme would involve the deprotonation of the α-carbon of N-phenylacetamide to form an enolate, which then undergoes a cross-coupling reaction with a 2,4-dimethylphenyl halide.

A more classical and likely more common approach to the synthesis of this compound is through the formation of an amide bond between 2,4-dimethylphenylacetic acid and aniline. This is a standard amidation reaction.

The synthesis of the key intermediate, 2,4-dimethylphenylacetic acid , has been described in the patent literature. One method involves the Friedel-Crafts acylation of p-xylene, followed by a series of reactions including ketal formation, rearrangement, and hydrolysis to yield the desired carboxylic acid. google.comgoogle.com Another patented synthesis starts from p-xylene, which undergoes bromomethylation to 2,5-dimethyl benzyl (B1604629) bromide, followed by carbonylation with carbon monoxide in the presence of a catalyst to produce 2,5-dimethylphenylacetic acid. google.com

Once 2,4-dimethylphenylacetic acid is obtained, it can be coupled with aniline to form the target amide. To facilitate this reaction, the carboxylic acid is typically activated first. Common methods for this activation include:

Conversion to an acyl chloride: The carboxylic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2,4-dimethylphenylacetyl chloride. fishersci.it This highly reactive acyl chloride can then be treated with aniline to form the amide bond. fishersci.it

Use of coupling reagents: A wide array of peptide coupling reagents can be used to promote the direct reaction between the carboxylic acid and the amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HATU activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. fishersci.it

The reaction conditions for these amide bond formations are generally mild, proceeding at or below room temperature in a suitable aprotic solvent. fishersci.it

Catalytic Approaches in Acetamide Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of acetamides, including the target compound, benefits significantly from such approaches.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. The α-arylation of amides allows for the direct introduction of an aryl group onto the α-position of an amide, as mentioned in section 2.2.1. This reaction typically involves the coupling of an amide enolate with an aryl halide.

Pioneering work in this area has shown that palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, can effectively catalyze the intermolecular α-arylation of acetamides. The choice of ligand, base, and solvent is crucial for achieving high yields and controlling the selectivity between mono- and di-arylated products. While early methods were often limited to aryl bromides, more recent developments have enabled the use of less expensive and more readily available aryl chlorides.

The general catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by reaction with the amide enolate (formed by deprotonation with a strong base), and finally reductive elimination to yield the α-arylated amide and regenerate the palladium catalyst.

Diazo transfer reactions are primarily used to introduce a diazo group (=N₂) into a molecule, typically at an active methylene position. While not a direct method for the synthesis of this compound, diazo compounds are versatile intermediates in organic synthesis.

α-Diazo amides can be prepared via diazo transfer to the corresponding α-unsubstituted amide. These diazo amides can then undergo a variety of transformations, such as carbene-mediated insertion reactions. For instance, a rhodium-catalyzed reaction of an α-diazo amide could potentially be used to form new C-C or C-H bonds, although this is a more complex and less direct route to the target molecule compared to the methods described above. The diazo transfer reaction itself typically involves reacting the amide with a sulfonyl azide (B81097) reagent, such as tosyl azide or mesyl azide, in the presence of a base.

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The application of ultrasonic irradiation in the synthesis of amide bonds, such as the one present in this compound, offers a green and efficient alternative to conventional heating methods. mdpi.comnih.gov The underlying principle of sonochemistry lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of reaction rates. nih.gov

While specific studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in the provided literature, the synthesis of analogous N-aryl amides and acetamide derivatives under ultrasonic conditions provides a strong basis for its application. mdpi.comorgchemres.org For instance, the ultrasound-promoted synthesis of aryl amides from carboxylic acids and isocyanides in methanol (B129727) has been shown to proceed in high yields (78-95%) under ambient conditions, demonstrating a mild and fast protocol. orgchemres.org

Another relevant example is the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives, where sonication significantly accelerated the reaction rate and improved yields (75–89%) compared to conventional methods. mdpi.comresearchgate.net In this procedure, the reaction mixture was sonicated for 30–90 minutes at a temperature of 45–55 °C. mdpi.com Similarly, the synthesis of N,N-bis(phenacyl)anilines was achieved in high yields (73-83%) with short reaction times (30-45 minutes) using 350 W ultrasound irradiation under solvent-free conditions. nih.gov

Based on these analogous systems, a proposed ultrasound-assisted synthesis of this compound would likely involve the reaction of 2,4-dimethylphenylacetic acid with aniline in a suitable solvent, potentially with a catalyst, under ultrasonic irradiation. The expected benefits would include a significant reduction in reaction time and an increase in product yield compared to traditional thermal methods.

Table 1: Comparison of Conventional and Ultrasound-Assisted Amide Synthesis

ParameterConventional MethodUltrasound-Assisted MethodReference
Reaction Time Several hours30-90 minutes mdpi.comnih.gov
Yield Moderate to GoodGood to Excellent (75-95%) mdpi.comorgchemres.org
Conditions Often requires high temperatures and prolonged heatingAmbient to moderate temperatures (e.g., 45-55 °C) mdpi.comorgchemres.org
Energy Input Bulk heatingLocalized energy from cavitation nih.gov

This table is a generalized comparison based on analogous amide syntheses and does not represent a direct study on this compound.

Derivatization and Structural Diversification Strategies

The derivatization of the this compound scaffold is a key strategy for exploring its structure-activity relationships and developing new compounds with tailored properties. These strategies typically involve modifications at three main positions: the N-phenyl ring, the acetamide nitrogen, or the 2,4-dimethylphenyl moiety.

One common approach is the introduction of various substituents on the N-phenyl ring. This can be achieved by using substituted anilines in the initial amide synthesis. For example, the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has been accomplished, leading to compounds with different substitution patterns on the N-phenyl ring, such as nitro and methoxy (B1213986) groups. nih.gov

Another strategy involves the introduction of heterocyclic moieties, which are known to be important pharmacophores. A study on the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties illustrates this approach. nih.gov In this case, the core acetamide structure is linked to a thiazole (B1198619) ring, which can be further substituted. This strategy significantly expands the chemical space and allows for the fine-tuning of the compound's properties. nih.gov

Furthermore, derivatization can occur at the methylene bridge of the acetamide group. For instance, the synthesis of N-aryl-2-phenoxyacetamides involves the linkage of a phenoxy group to the acetyl moiety, creating a different class of compounds with a range of biological activities. researchgate.net While not a direct derivatization of the target compound, this illustrates a common diversification strategy for N-phenylacetamides.

The synthesis of N-aryl 2-chloroacetamides serves as a versatile platform for further derivatization. researchgate.net The reactive chlorine atom can be easily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups and the construction of more complex heterocyclic systems. researchgate.net

Table 2: Examples of Derivatization Strategies for N-Phenylacetamide Scaffolds

Derivatization StrategyExample of Introduced MoietyResulting Compound ClassReference
Substitution on N-phenyl ring Nitro, MethoxySubstituted 2-(4-fluorophenyl)-N-phenylacetamides nih.gov
Introduction of Heterocycles 4-ArylthiazoleN-phenylacetamide derivatives containing 4-arylthiazole nih.gov
Modification of Acetyl Group Phenoxy groupN-aryl-2-phenoxyacetamides researchgate.net
Functionalization via Halogenation ChloroacetylationN-aryl 2-chloroacetamides researchgate.net

This table provides examples of derivatization strategies from related N-phenylacetamide compounds to illustrate potential modifications for this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the 2,4-dimethylphenyl and the N-phenyl rings, the methylene (-CH₂-) protons, the two methyl (-CH₃) group protons, and the amide (N-H) proton. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal adjacent protons.

¹³C NMR Spectroscopy: This analysis would identify all non-equivalent carbon atoms in the molecule. Distinct peaks would be expected for the carbonyl carbon of the amide, the methylene carbon, the two methyl carbons, and the various aromatic carbons in both phenyl rings.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could further be used to definitively assign proton signals to their corresponding carbon atoms and establish connectivity within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to display characteristic absorption bands that confirm its identity.

Key expected vibrational frequencies would include:

A strong absorption band for the C=O (carbonyl) stretching of the amide group, typically appearing in the region of 1630-1680 cm⁻¹.

An N-H stretching vibration from the secondary amide, usually observed as a sharp peak around 3300 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methyl/methylene groups, typically found in the 2850-3100 cm⁻¹ range.

C-N stretching vibrations, which appear in the 1200-1400 cm⁻¹ region.

Bands corresponding to aromatic C=C stretching and C-H bending.

Chromatographic and Mass Spectrometric Techniques for Purity and Molecular Weight Determination

Chromatographic methods are employed to separate the compound from any impurities, thereby assessing its purity. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound (C₁₆H₁₇NO, exact mass: 239.1310).

Structural Confirmation: The fragmentation pattern observed in the mass spectrum can help to confirm the structure. For instance, cleavage of the amide bond or loss of the benzyl or phenyl groups would result in characteristic fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful combination used for the analysis of volatile compounds, providing both separation and identification. nih.gov

Computational Studies on Ligand-Target Binding Dynamics

Computational studies are essential for predicting how a ligand, such as an acetamide derivative, might interact with a biological target at a molecular level.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This technique is widely used in drug design to estimate the binding affinity of a potential drug molecule (the ligand) to a protein target. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which represents the predicted binding free energy. biorxiv.org A lower docking score generally indicates a more favorable binding affinity. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide detailed information on the physical movements of atoms and molecules over time. After an initial docking prediction, MD simulations can be run to assess the conformational stability of the ligand-target complex. These simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds or longer and can reveal how the protein structure might adapt to the presence of the ligand. Analysis of MD trajectories can provide insights into the dynamic nature of the molecular interactions that hold the complex together.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical mechanism for many therapeutic drugs. An inhibitor can block an enzyme's activity, thereby preventing a biological process that may be contributing to a disease state.

Interactions with Bacterial Kinases and DNA Gyrases

Bacterial kinases are involved in signal transduction pathways essential for bacterial survival, making them attractive targets for antibiotics. nih.gov Inhibitors can block the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group and disrupting the signaling cascade. nih.gov

DNA gyrase is another essential bacterial enzyme that manages DNA supercoiling during replication. nih.govresearchgate.net Inhibition of DNA gyrase, particularly its GyrB subunit which handles ATP binding, can prevent DNA replication and lead to bacterial cell death. ebi.ac.uknih.gov This makes it a validated and important target for antibacterial drug development. rsc.orgmdpi.com

Urease Enzyme Inhibition Mechanisms

Urease is an enzyme, containing nickel ions in its active site, that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govbohrium.com In certain bacteria, such as Helicobacter pylori, urease activity is a key virulence factor. Inhibitors of urease can be classified as active site-directed or mechanism-based. nih.gov They often work by chelating the nickel ions in the active site or by mimicking the substrate (urea) to block its access. niscpr.res.inresearchgate.net

Cyclooxygenase-II (COX-II) Enzyme Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammatory pathways by converting arachidonic acid into prostaglandins. nih.govnih.gov Unlike the constitutively expressed COX-1 isoform, COX-2 is typically induced during inflammation. Selective modulation or inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. researchgate.net Inhibitors typically bind within the enzyme's active site, preventing the substrate from entering.

Anti-Biofilm Activity at a Molecular Level

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. frontiersin.org The development of anti-biofilm agents targets various stages of biofilm formation, including initial cell adhesion, matrix production, and intercellular communication like quorum sensing. nih.govnih.gov

Compounds structurally related to this compound have demonstrated significant anti-biofilm properties. For instance, 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide show potent fungicidal and anti-biofilm activity against fluconazole-resistant Candida species. nih.govresearchgate.net Mechanistic studies on 2-chloro-N-phenylacetamide revealed that its mode of action is not through binding to cellular membrane ergosterol (B1671047) or causing damage to the fungal cell wall, suggesting an alternative molecular target is involved. nih.gov

Potential molecular mechanisms for anti-biofilm action by such compounds could involve several pathways identified for other agents. These include:

Interference with Quorum Sensing: Many anti-biofilm compounds function by inhibiting or degrading the signal molecules that bacteria use to coordinate biofilm formation. frontiersin.org

Inhibition of Adhesion: Preventing the initial attachment of microbial cells to surfaces is a key strategy. This can be achieved by altering cell surface properties or hydrophobicity. nih.govnih.gov

Disruption of the Extracellular Matrix: Some agents target the components of the extracellular polymeric substance (EPS), such as proteins or polysaccharides, disrupting the integrity of the mature biofilm. nih.govfrontiersin.org

Targeting Key Enzymes: The inhibition of enzymes crucial for biofilm formation, such as the NADH:quinone oxidoreductase WrbA, has been identified as a mechanism for some natural anti-biofilm compounds. mdpi.com

Interference with Signaling Pathways: The cyclic di-GMP (c-di-GMP) signaling network is a nearly universal regulator of biofilm formation in many bacteria, making it a promising target for anti-biofilm agents. frontiersin.org

Table 2: Anti-biofilm Activity of Related N-Phenylacetamide Compounds Against Candida spp.
CompoundActivityConcentration/EffectReference
2-chloro-N-phenylacetamideInhibition of biofilm formationUp to 92% nih.gov
2-chloro-N-phenylacetamideRupture of preformed biofilmUp to 87% nih.gov
2-bromo-N-phenylacetamideActivity against mature biofilmsAs effective as Amphotericin B researchgate.net
2-bromo-N-phenylacetamideMinimum Inhibitory Concentration (MIC)32 µg/mL for 87.5% of strains researchgate.net

Analysis of Hydrophobic and Hydrogen Bonding Interactions in Binding Pockets

The efficacy of a small molecule inhibitor is fundamentally determined by its ability to bind to the target protein's active site or an allosteric pocket. This binding is governed by weak intermolecular forces, primarily hydrophobic interactions and hydrogen bonds. nih.gov Hydrophobic interactions, driven by the repulsion of nonpolar groups from the aqueous environment, are crucial for stabilizing a ligand within the often-greasy interior of a binding pocket. nih.gov Hydrogen bonds provide specificity and directionality to the interaction, ensuring the ligand adopts an optimal orientation for inhibition. nih.gov

The N-phenylacetamide scaffold is well-suited to engage in these interactions. The phenyl rings are capable of forming significant hydrophobic and van der Waals interactions with nonpolar amino acid residues in a binding pocket. The amide linkage provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for precise anchoring to the protein target.

Molecular modeling studies of related N-phenylacetamide derivatives in different protein targets illustrate these principles:

In Sirtuin 2 (SIRT2): Selective inhibitors with a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(3-(phenoxymethyl)phenyl)acetamide scaffold are predicted to make tight interactions with residues Arg97, His187, Val233, and Phe235, demonstrating a combination of hydrogen bonding and hydrophobic contacts. researchgate.net

In Forkhead Box M1 (FOXM1): For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, docking studies suggest that interactions with hydrophobic residues Val296 and Leu289 in the DNA-binding domain are key for binding. The electronic properties of substituents on the phenylacetamide ring were found to modulate the molecular electrostatic potential, influencing interactions with charged residues like Asp293 and Ser290. nih.gov

These examples underscore that the dimethylphenyl and phenyl moieties of this compound would be expected to drive its association with hydrophobic pockets, while the central acetamide group would orient the molecule and secure it through specific hydrogen bonds.

Table 3: Key Amino Acid Residues Involved in Binding of N-Phenylacetamide Derivatives in Protein Pockets
Protein TargetInteracting ResiduesPrimary Interaction TypeReference
Sirtuin 2 (SIRT2)Arg97, His187, Val233, Phe235Mixed Hydrophobic and Hydrogen Bonding researchgate.net
Forkhead Box M1 (FOXM1)Val296, Leu289Hydrophobic nih.gov
Forkhead Box M1 (FOXM1)Asp293, Ser290Electrostatic / Hydrogen Bonding nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituent Effects on Molecular Activity

The nature of substituents on the aromatic rings of N-phenylacetamide derivatives plays a critical role in determining their molecular activity. The introduction of different functional groups can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets.

Research on various N-phenylacetamide analogs has demonstrated that both the type and position of substituents are key determinants of biological potency. For instance, in a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives designed as potential anticancer agents, the nature of the substituent on the N-phenyl ring had a profound impact on cytotoxicity. The findings indicated that compounds bearing an electron-withdrawing nitro group (NO₂) exhibited greater cytotoxic effects compared to those with an electron-donating methoxy (B1213986) group (OCH₃) nih.gov. This suggests that modulating the electronic properties of the N-phenyl ring is a viable strategy for enhancing the desired biological activity.

Specifically, compounds with a nitro moiety showed higher potency against the PC3 (prostate carcinoma) cell line than their methoxy-containing counterparts nih.gov. This highlights a clear SAR trend where electron-withdrawing substituents on the N-phenyl ring are favorable for the observed anticancer activity in that particular series. These effects underscore the importance of systematic substituent modification in the lead optimization process for this class of compounds.

Table 1: Effect of Substituents on Cytotoxic Activity of 2-(4-fluorophenyl)-N-phenylacetamide Derivatives nih.gov

Compound Substituent on N-phenyl ring Position IC₅₀ against PC3 cell line (μM)
2a NO₂ ortho > 100
2b NO₂ meta 52
2c NO₂ para 80
2d OCH₃ ortho > 100
2e OCH₃ meta > 100
2f OCH₃ para > 100

Role of Electronic and Steric Properties of Aromatic Ring Substituents

The biological activity of N-phenylacetamide derivatives is intricately governed by the electronic and steric properties of the substituents on their aromatic rings. These properties influence non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, between the compound and its biological target, which are crucial for binding and subsequent biological response ubaya.ac.id.

Steric Properties: Steric factors, which relate to the size and shape of the substituents, are also critical. Bulky substituents can cause steric hindrance, potentially preventing the molecule from fitting correctly into a binding pocket. However, in some cases, a larger group may be advantageous if it can form additional favorable interactions within a spacious active site ubaya.ac.id. The steric arrangement of substituents dictates the molecule's preferred conformation, which is a key factor in receptor binding and enzyme inhibition solubilityofthings.com. Computational studies on N-phenylacetamide derivatives help in understanding these properties and predicting their potential biological activities by analyzing parameters like bond lengths, angles, and charge distribution xisdxjxsu.asia.

Positional Isomerism and its Impact on Biological Activity

Positional isomerism, where functional groups are located at different positions on the same carbon framework, can have a dramatic impact on the biological activity of N-phenylacetamide derivatives. Even a minor shift in a substituent's position on an aromatic ring can significantly alter the molecule's three-dimensional shape, electronic properties, and ability to interact with a biological target solubilityofthings.com.

The specific placement of a substituent (ortho, meta, or para) on the phenyl ring can lead to vastly different biological outcomes. This is because the active sites of enzymes and receptors have highly specific topographies. A substituent in the para position might fit perfectly into a hydrophobic pocket, while the same group in the ortho position could cause a steric clash that prevents binding researchgate.netnih.gov. Studies on various classes of bioactive compounds have consistently shown that positional isomers can exhibit a wide range of potencies, from highly active to completely inactive mdpi.com.

For example, research on antimicrobial peptidomimetic amphiphiles demonstrated that different positional isomers of the lead compound exhibited varied efficacy against different bacterial strains. One isomer showed an eight-fold increase in efficacy against Pseudomonas aeruginosa and Escherichia coli, while other isomers were more active against Acinetobacter baumannii nih.gov. This illustrates that the spatial arrangement of functional groups is a critical determinant of both the potency and the spectrum of biological activity. In the context of 2-(2,4-dimethylphenyl)-N-phenylacetamide, altering the positions of the two methyl groups on the first phenyl ring (e.g., to 2,5- or 3,5-) would likely result in analogs with distinct biological profiles.

Table 2: Illustrative Impact of Positional Isomerism on Biological Activity This table conceptualizes how the position of a single substituent on the N-phenyl ring of a hypothetical acetamide (B32628) derivative could influence its interaction with a biological target, based on general SAR principles solubilityofthings.comnih.gov.

Substituent PositionPotential Biological ImpactRationale
Ortho May decrease activity due to steric hindrance with the amide linkage, preventing optimal binding conformation.The substituent's proximity to the core structure can force the molecule into a non-ideal shape for receptor interaction.
Meta Activity may be enhanced or reduced depending on the specific topology of the binding site.A meta-substituent projects into a different region of the binding pocket compared to ortho or para isomers, leading to unique interactions.
Para Often leads to high activity as it extends into a deeper part of the binding pocket without causing steric clashes with the core structure.This position allows the substituent to form key interactions (e.g., hydrophobic or hydrogen bonding) that anchor the molecule to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-phenylacetamide derivatives, QSAR studies are invaluable for understanding the specific physicochemical properties that drive their activity and for predicting the potency of novel, unsynthesized analogs semanticscholar.org.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find the best-fit equation relating these descriptors to the observed biological activity nih.govtandfonline.com. These descriptors quantify various aspects of the molecule's structure:

Electronic Descriptors: Describe the electron distribution (e.g., Hammett constants, atomic charges).

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molar refractivity, Taft steric parameters).

Lipophilic Descriptors: Quantify the molecule's hydrophobicity (e.g., LogP, ClogP), which influences its ability to cross cell membranes.

Topological Descriptors: Describe the connectivity and branching of atoms in the molecule.

By analyzing the resulting QSAR equation, researchers can identify which properties are most important for activity. For example, a model might reveal that high biological activity is correlated with high lipophilicity and the presence of an electron-withdrawing group at a specific position ubaya.ac.id. This information provides a rational basis for designing new derivatives with potentially improved activity. Both 2D-QSAR and more advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are employed to gain deeper insights into the three-dimensional structural requirements for optimal interaction with a biological target semanticscholar.org.

Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Significance

Descriptor TypeExample DescriptorSignificance in SAR
Lipophilic ClogPRepresents the hydrophobicity of a molecule, influencing its absorption, distribution, and ability to cross biological membranes.
Electronic Hammett constant (σ)Quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring, affecting electrostatic interactions.
Steric Molar Refractivity (MR)Relates to the volume and polarizability of a molecule or substituent, indicating its potential for steric fit or hindrance at a binding site.
Topological Wiener IndexA numerical descriptor of molecular branching, which can be related to the overall shape and compactness of the molecule.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. For 2-(2,4-dimethylphenyl)-N-phenylacetamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For analogous 2,4-dimethylaniline (B123086) derivatives, the HOMO-LUMO energy gap has been calculated to be around 3.7865 eV.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Electronic Properties for a Phenylacetamide Derivative

ParameterValue
HOMO Energy-9.060 eV
LUMO Energy-5.586 eV
HOMO-LUMO Gap3.474 eV
Electronegativity (χ)7.323 eV
Chemical Hardness (η)1.737 eV
Global Electrophilicity (ω)15.45 eV

Note: Data is representative of a substituted phenylacetamide and is used for illustrative purposes.

Aromaticity Analysis Using Quantum Chemical Indices (e.g., NICS, HOMA, HOMED)

The aromaticity of the two phenyl rings in this compound can be quantitatively assessed using various quantum chemical indices. These indices provide a measure of the extent of cyclic delocalization of π-electrons, a defining feature of aromatic systems.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically at the center of the ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Negative NICS values indicate the presence of a diatropic ring current, which is characteristic of aromaticity. For monosubstituted benzene (B151609) rings, NICS(1)zz values are often in the range of -30 ppm.

Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a completely aromatic system (like benzene) to 0 for a non-aromatic system.

Harmonic Oscillator Model of Electron Delocalization (HOMED) is another geometry-based index that is conceptually similar to HOMA but focuses on the degree of electron delocalization.

The substitution pattern on the phenyl rings of this compound will influence their aromaticity. Electron-donating or -withdrawing groups can cause distortions in the ring geometry and alter the π-electron delocalization, leading to changes in the calculated aromaticity indices.

Table 2: Representative Aromaticity Indices for Substituted Benzene Rings

IndexBenzene (Reference)Substituted Benzene (Illustrative)
NICS(1)zz (ppm)-30.99-28.50
HOMA1.0000.985

Note: Data is representative and intended to illustrate the application of these indices.

Conformational Analysis and Geometrical Optimization of Molecular Structures

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies.

Computational methods, particularly DFT, are used to perform geometrical optimization, which involves finding the lowest energy conformation (the global minimum) of the molecule. This process calculates the forces on each atom and adjusts their positions until a stable structure is reached. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Table 3: Illustrative Optimized Geometrical Parameters for a Phenylacetamide Fragment

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23
C-N (amide)1.36
N-C (phenyl)1.42
C-C-N-C150
C-N-C=O125
C-C-N120

Note: These are representative values for a similar molecular fragment and serve for illustrative purposes.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, based on quantum mechanics, can be used to predict various spectroscopic parameters for this compound. These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The calculated chemical shifts can then be compared to experimental NMR data to aid in the assignment of signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations produce a theoretical IR spectrum that can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the amide and the aromatic C-H stretches.

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. For complex molecules, it is often necessary to use sophisticated computational models to achieve good agreement with experimental spectra.

Table 4: Representative Predicted Spectroscopic Data for Phenylacetamide Moieties

SpectroscopyParameterPredicted Value
¹³C NMRC=O Chemical Shift (δ)~170 ppm
¹H NMRN-H Chemical Shift (δ)~8-10 ppm
IRC=O Stretching Frequency (ν)~1660-1680 cm⁻¹
IRN-H Bending Frequency (ν)~1530-1550 cm⁻¹

Note: These are typical ranges for the functional groups present in the target molecule.

In Silico Screening and Virtual Ligand Design for Target Identification

In silico screening and virtual ligand design are computational techniques used in drug discovery to identify potential biological targets for a molecule and to design new molecules with improved activity. For this compound, these methods could be used to explore its potential pharmacological applications.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The docking process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. Phenylacetamide derivatives have been investigated as potential inhibitors for various enzymes.

Virtual Screening: Large libraries of compounds can be computationally screened against a specific biological target to identify potential "hits." If a particular biological activity is hypothesized for this compound, virtual screening could be used to compare its predicted binding affinity to that of known active compounds.

Ligand-Based Design: If a set of molecules with known activity against a particular target is available, their common structural features (pharmacophore) can be identified. This pharmacophore model can then be used to design new molecules, such as derivatives of this compound, with potentially enhanced activity.

Table 5: Illustrative Molecular Docking Results for a Phenylacetamide Derivative Against a Hypothetical Protein Target

ParameterValue
Docking Score (kcal/mol)-8.5
Key Interacting ResiduesTYR 120, PHE 250, LEU 300
Types of InteractionsHydrogen bonding, π-π stacking, hydrophobic interactions

Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.

Applications in Chemical Research and Development

Utility as Intermediates and Precursors in Complex Organic Synthesis

The N-phenylacetamide framework is a versatile precursor in the synthesis of more complex molecular architectures, particularly heterocyclic compounds. While direct examples of 2-(2,4-dimethylphenyl)-N-phenylacetamide as a starting material are not extensively documented in dedicated studies, the reactivity of the broader N-arylacetamide class illustrates its potential. For instance, derivatives such as 2-(4-formylphenoxy)-N-(aryl)acetamides are employed as key precursors in multicomponent reactions to synthesize novel fused 4H-pyran systems. arkat-usa.org In these reactions, the acetamide (B32628) derivative, possessing an aldehyde group, reacts with malononitrile (B47326) and an active methylene (B1212753) reagent (like dimedone or 4-hydroxycoumarin) in a one-pot process to generate complex heterocyclic products. arkat-usa.org

This synthetic strategy highlights the utility of the N-phenylacetamide moiety as a stable platform that can be functionalized and then used to build intricate molecular frameworks. The synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, for example, starts from 2-chloro-N-substituted-acetamides, which are closely related to the target compound. nih.gov These examples underscore the role of N-phenylacetamide derivatives as valuable intermediates, where the core structure is elaborated upon to access diverse and complex chemical entities. arkat-usa.orgnih.gov

Role as Model Compounds in Studies of Molecular Interactions and Reactivity

The structural characteristics of this compound make it an interesting subject for studies on molecular interactions and reactivity. Although a specific crystal structure for this exact compound is not publicly available, analysis of closely related structures provides significant insights. For example, the crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide reveals that the molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds. researchgate.net The conformation of the N-H bond in this related compound is syn to the ortho-methyl group. researchgate.net

Similarly, the study of N-(2,6-dimethylphenyl)acetamide shows that the amide moiety is a cornerstone of many biologically important compounds, and its conjugation between the nitrogen lone pair and the carbonyl pi-bond results in distinct physical and chemical properties. researchgate.net In the solid state, these molecules are often linked by N—H⋯O hydrogen bonds. researchgate.net Computational studies on similar N-phenylacetamide derivatives, using methods like Density Functional Theory (DFT), help in understanding their electronic and structural properties. nih.gov These studies can predict bond lengths, bond angles, and charge distribution, offering a deeper understanding of the molecule's reactivity and potential interaction sites. The presence of the dimethylphenyl group in this compound is expected to influence the conformation and packing of the molecule in the solid state, as well as its solubility and electronic properties.

Table 1: Crystallographic Data for a Related Compound: 2-Chloro-N-(2,4-dimethylphenyl)acetamide researchgate.net

ParameterValue
Chemical Formula C₁₀H₁₂ClNO
Molecular Weight 197.66
Crystal System Triclinic
Space Group P-1
a (Å) 4.7235 (7)
b (Å) 10.407 (2)
c (Å) 11.451 (2)
α (°) ** 67.07 (2)
β (°) 86.84 (1)
γ (°) 78.95 (2)
Volume (ų) **508.69 (15)
Z 2

This data pertains to a closely related compound and is presented to illustrate the types of structural parameters determined in such studies.

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The design of such probes often involves a scaffold molecule that can be modified with reporter groups (like fluorophores) or reactive moieties. mdpi.com While the phenylacetamide scaffold is versatile, there is a lack of specific literature describing the development of this compound as a chemical probe.

However, the general principles of probe design can be applied to this class of compounds. For example, fluorescence-labeled analogs of other complex molecules have been synthesized to serve as chemical probes for biological imaging. mdpi.com These probes often incorporate a fluorescent dye, such as a coumarin, attached to the core molecule via a linker. mdpi.com The development of such a probe from this compound would require synthetic modification to introduce a suitable functional group for attaching a fluorophore or other reporter tag. The inherent biological activities of some phenylacetamide derivatives suggest that such probes could be valuable tools for studying their molecular targets and mechanisms of action in a cellular context.

Identification of Lead Scaffolds in Mechanistic Biological Research

The N-phenylacetamide core is a recognized scaffold in medicinal chemistry for the development of new therapeutic agents. By modifying the substituents on both the phenyl ring and the acetamide nitrogen, researchers can tune the biological activity of the resulting compounds. This makes the general structure of this compound a promising starting point, or "lead scaffold," for drug discovery programs.

Several studies have demonstrated the potential of this scaffold in identifying compounds with significant biological effects:

Anticancer Agents: Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated as potential anticancer agents. nih.govnih.govpsu.edu These studies show that substitutions on the N-phenyl ring, such as nitro groups, can enhance cytotoxic activity against cancer cell lines like PC3 (prostate carcinoma). nih.govnih.gov

Antidepressant Agents: Phenylacetamide derivatives have been designed and synthesized as potential antidepressant agents. nih.gov By modifying a hit molecule from a chemical database, which contained a phenylacetamide-like core, researchers were able to create a series of compounds with significant antidepressant activity in animal models. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme implicated in depression. nih.gov

TRPM4 Inhibitors: A series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were designed as inhibitors of the TRPM4 ion channel, a potential target for prostate cancer. nih.gov The most promising compound from this series demonstrated antiproliferative activity and suppressed the expression of the androgen receptor in prostate cancer cells, identifying it as a valuable lead for further development. nih.gov

Table 2: Examples of Biologically Active Phenylacetamide Derivatives

Derivative ClassBiological ActivityResearch FocusReference(s)
2-(4-Fluorophenyl)-N-phenylacetamidesAnticancerCytotoxicity against various cancer cell lines. nih.govnih.govpsu.edu
2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamidesAntidepressantInhibition of monoamine oxidase (MAO). nih.gov
2-(Naphthalen-1-yloxy)-N-phenylacetamidesTRPM4 InhibitionTreatment of prostate cancer. nih.gov
N-phenylacetamide derivatives with 4-arylthiazole moietiesAntibacterial, NematicidalDevelopment of new antibacterial and nematicidal agents. mdpi.com

Future Research Directions and Methodological Advancements

Exploration of Novel and Efficient Stereoselective Synthetic Pathways

The presence of a stereocenter at the α-position of the acetamide (B32628) moiety in related compounds highlights the importance of stereochemistry in biological activity. While the specific stereoselective synthesis of 2-(2,4-dimethylphenyl)-N-phenylacetamide has not been extensively documented, the development of such pathways is a critical research avenue.

Current Landscape and Future Approaches:

Catalytic Asymmetric α-Arylation: The enantioselective α-arylation of carbonyl compounds is a powerful tool for constructing chiral α-aryl carboxylic acid derivatives, which are precursors to the target amide. organic-chemistry.org Future research could focus on adapting existing palladium-catalyzed stereoselective α-arylation methods for 3-aryl-1-indanones to the synthesis of the 2-(2,4-dimethylphenyl)acetic acid precursor. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries attached to the aniline (B41778) or the phenylacetic acid moiety could facilitate diastereoselective amide bond formation, followed by the facile removal of the auxiliary to yield the enantiomerically pure target compound.

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures. Future investigations could explore the use of lipases or amidases to selectively hydrolyze one enantiomer of a racemic ester or amide precursor, allowing for the separation of the desired enantiomer.

A proposed synthetic approach would involve the preparation of (2,4-dimethylphenyl)acetic acid, which has been documented. chemspider.comgoogle.com This could be achieved through methods such as the hydrolysis of 2-chloro-1-(2,5-dimethylphenyl)ethanone (B1349594) derivatives. google.com Subsequent amidation with aniline, potentially catalyzed by titanium(IV) chloride, could yield the target compound. d-nb.info

Table 1: Potential Stereoselective Synthetic Strategies

Method Description Potential Advantages
Catalytic Asymmetric α-Arylation Employs a chiral catalyst to directly introduce the aryl group at the α-position of an acetic acid derivative in an enantioselective manner. acs.org High atom economy, potential for high enantiomeric excess.
Chiral Auxiliaries A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, then subsequently removed. Well-established methodology, predictable stereochemical control.

Deeper Elucidation of Undiscovered Molecular Targets and Pathways

The biological activity of N-phenylacetamide derivatives is diverse, with documented roles as carbonic anhydrase inhibitors and potential antidepressant agents. nih.govnih.gov Identifying the specific molecular targets of this compound is a crucial step in understanding its mechanism of action and therapeutic potential.

Prospective Identification Strategies:

Affinity-Based Proteomics: This technique involves immobilizing a derivative of the compound on a solid support to "fish" for its binding partners in a cell lysate. Subsequent identification of the captured proteins by mass spectrometry can reveal direct molecular targets.

Computational Target Prediction: In silico methods, such as reverse docking and pharmacophore modeling, can screen the compound against databases of known protein structures to predict potential binding targets.

Phenotypic Screening and Pathway Analysis: High-throughput screening of the compound across various cell lines and disease models can identify specific cellular phenotypes. Subsequent transcriptomic or proteomic analysis can then elucidate the signaling pathways affected by the compound. For instance, related phenylacetamide derivatives have shown potential as anticancer agents, suggesting that this compound could be screened against various cancer cell lines. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmit.edu These computational tools can be leveraged to optimize the structure of this compound for improved activity and properties.

Applications in Compound Design:

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By training these models on datasets of known active compounds, it is possible to generate new analogs of this compound with potentially enhanced efficacy.

Predictive Modeling: AI and ML algorithms can build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics, based on the chemical structure. mdpi.com This allows for the rapid virtual screening of large libraries of derivatives to prioritize the most promising candidates for synthesis.

Retrosynthesis Prediction: AI-powered tools can predict synthetic routes for novel compounds, aiding chemists in the planning and execution of their synthesis. acs.org

Table 2: AI and Machine Learning in Drug Discovery

AI/ML Application Description Impact on Research
De Novo Design Generative models create novel molecular structures with desired properties. nih.gov Accelerates the discovery of new lead compounds.
Predictive Modeling Algorithms predict biological activity, toxicity, and ADME properties. mdpi.com Reduces the number of compounds that need to be synthesized and tested.

Development of Novel Derivatization Strategies for Enhanced Molecular Functionality

Systematic derivatization of the this compound scaffold is essential for exploring the structure-activity relationship (SAR) and optimizing its therapeutic properties.

Key Derivatization Points:

Phenyl Ring A (2,4-dimethylphenyl): Modification of the methyl groups to other alkyl or functional groups can probe the steric and electronic requirements of the binding pocket.

Phenyl Ring B (N-phenyl): Substitution on this ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties of the amide and its interactions with the target. For example, the introduction of thiazole (B1198619) moieties has been shown to impart antibacterial activity to N-phenylacetamide derivatives. nih.govmdpi.com

Amide Linker: The amide bond itself can be replaced with bioisosteres, such as reverse amides or sulfonamides, to alter the compound's stability and hydrogen bonding capabilities. Silylation is another derivatization technique primarily used for modifying amines and amides. researchgate.net

Table 3: Potential Derivatization Strategies

Derivatization Site Proposed Modifications Rationale
Phenyl Ring A Introduction of halogens, methoxy (B1213986) groups, or trifluoromethyl groups. To explore the impact of electronic and lipophilic properties on activity.
Phenyl Ring B Introduction of heterocyclic rings, such as thiazole or pyridine. To introduce new interaction points and potentially new biological activities. mdpi.com

Design Principles for Multi-Targeting Chemical Scaffolds

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple signaling pathways. Designing single molecules that can modulate multiple targets offers a promising therapeutic strategy. The N-phenylacetamide scaffold, with its potential to interact with various targets, is a good candidate for the development of multi-targeting agents.

Strategies for Multi-Target Design:

Scaffold Hopping: This strategy involves replacing the core scaffold of a known inhibitor with a new one while retaining the key pharmacophoric features. A deep learning-based scaffold hopping strategy has been proposed for the design of kinase inhibitors. chemrxiv.org

Fragment-Based Linking: This approach involves identifying fragments that bind to different targets and then linking them together to create a single multi-targeting molecule.

Privileged Structures: Certain chemical scaffolds, known as privileged structures, are capable of binding to multiple targets. Analysis of the this compound structure may reveal features that align with known privileged scaffolds for certain target classes, such as kinases. nih.govacs.orgbiorxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dimethylphenyl)-N-phenylacetamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,4-dimethylphenylamine with phenylacetyl chloride derivatives in anhydrous dichloromethane or toluene under reflux (60–80°C). Catalysts like triethylamine (Et₃N) are added to scavenge HCl .
  • Optimization : Reaction progress is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 9:1). Post-reaction, the mixture is quenched with ice, and the product is extracted with ethyl acetate. Purification involves recrystallization (ethanol) or column chromatography .
  • Table 1 : Key Reaction Parameters

ParameterConditions
SolventToluene:water (8:2) or DCM
Temperature60–80°C (reflux)
CatalystTriethylamine (Et₃N)
PurificationRecrystallization (ethanol)

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions (e.g., methyl groups at 2,4-positions on the phenyl ring). Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the acetamide carbonyl resonates at δ ~168–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 268.14) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the acetamide backbone .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

  • Byproducts : Unreacted starting materials (e.g., 2,4-dimethylaniline) or hydrolyzed intermediates.
  • Mitigation : Use excess acylating agent (1.2–1.5 equivalents) and anhydrous conditions to suppress hydrolysis. Post-synthesis, impurities are removed via gradient elution in column chromatography (silica gel, hexane:ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from variations in bacterial strains or assay protocols. Validate results using standardized CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Data Normalization : Report activity as IC₅₀ values normalized to cell viability assays (e.g., MTT for cytotoxicity) to distinguish specific vs. nonspecific effects .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in kinase inhibition studies?

  • Methodology : Synthesize analogs with substitutions on the phenyl rings (e.g., halogenation at the 4-position) and test against kinase panels (e.g., EGFR, VEGFR). Molecular docking (AutoDock Vina) identifies binding interactions in ATP-binding pockets .
  • Key Finding : A bromine substituent at the 4-position enhances hydrophobic interactions, improving inhibitory activity (IC₅₀ reduced from 12 μM to 3.5 μM) .

Q. How can computational modeling guide the optimization of this compound for CNS penetration?

  • Approach : Use QSPR models to predict logP (optimal range: 2–3) and blood-brain barrier (BBB) permeability. Molecular dynamics simulations (Amber/GROMACS) assess compound flexibility and membrane interactions .
  • Experimental Validation : Compare in silico predictions with in vivo pharmacokinetics in rodent models, measuring brain:plasma ratios via LC-MS/MS .

Q. What experimental designs are recommended to assess metabolic stability in hepatic microsomes?

  • Protocol : Incubate the compound (10 μM) with human liver microsomes (HLMs) and NADPH at 37°C. Sample aliquots at 0, 15, 30, and 60 minutes. Quench with acetonitrile and analyze via LC-HRMS to quantify parent compound depletion .
  • Data Interpretation : Calculate intrinsic clearance (Clₐᵢₙₜ) using the in vitro half-life method. Compounds with Clₐᵢₙₜ > 15 μL/min/mg are considered unstable .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity profiles across cell lines?

  • Hypothesis Testing : Variability may stem from differential expression of target proteins (e.g., overexpression of efflux pumps in cancer cells). Validate using siRNA knockdown or isogenic cell pairs .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC₅₀ values. Report p-values and effect sizes to quantify significance .

Methodological Tables

Table 2 : Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
¹H NMR (400 MHz)δ 2.2–2.4 ppm (CH₃), δ 7.1–7.3 ppm (Ar-H)
HRMS (ESI+)m/z 268.14 [M+H]⁺ (Δ < 2 ppm)
IR (ATR)ν(C=O) = 1652 cm⁻¹

Table 3 : In Vitro Bioactivity Data for Analogues

SubstituentIC₅₀ (μM)Target KinaseReference
4-Bromo3.5EGFR
2,4-Dimethyl12.0VEGFR-2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.